Icomethasone 21-Acetate

Vue d'ensemble

Description

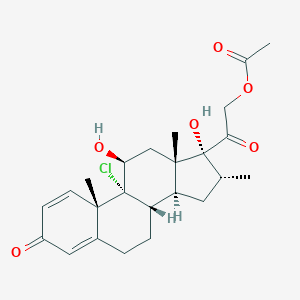

Icomethasone 21-Acetate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound is chemically described as Pregna-1,4-diene-3,20-dione, 21-(acetyloxy)-9-chloro-11,17-dihydroxy-16-methyl-, (11β,16α)- . Despite its potential, this compound was never marketed for clinical use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Icomethasone 21-Acetate involves multiple steps, starting from the basic steroid structure. The process includes chlorination, hydroxylation, and acetylation reactions. The key steps are:

Chlorination: Introduction of a chlorine atom at the 9α position.

Hydroxylation: Addition of hydroxyl groups at the 11β and 17α positions.

Acetylation: Acetylation of the hydroxyl group at the 21 position to form the acetate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones.

Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.

Substitution: The chlorine atom at the 9α position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of 11-keto and 17-keto derivatives.

Reduction: Regeneration of the original hydroxyl groups.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as a reference compound in analytical studies and for the synthesis of other steroid derivatives.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its anti-inflammatory and immunosuppressive properties, although not marketed.

Industry: Utilized in the development of new corticosteroid formulations and as a standard in quality control.

Mécanisme D'action

Icomethasone 21-Acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .

Comparaison Avec Des Composés Similaires

Mometasone Furoate: Another potent glucocorticoid with similar anti-inflammatory properties.

Dexamethasone: Widely used glucocorticoid with a broad range of applications.

Betamethasone: Known for its strong anti-inflammatory effects.

Uniqueness: Icomethasone 21-Acetate is unique due to its specific structural modifications, such as the 9α-chloro and 21-acetate groups, which contribute to its distinct pharmacological profile. Unlike other glucocorticoids, it was never marketed, making it primarily a compound of research interest .

Activité Biologique

Icomethasone 21-acetate, a synthetic glucocorticoid corticosteroid, is structurally related to other corticosteroids but has not been marketed for clinical use. Its biological activity primarily revolves around its anti-inflammatory and immunosuppressive properties, which are characteristic of glucocorticoids. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Chemical Formula : CHClO

- Molecular Weight : 450.95 g/mol

- CAS Number : 24916-91-4

This compound is recognized for its structural similarity to other corticosteroids, which influences its pharmacological effects. It features a chlorinated structure that may enhance its potency compared to non-chlorinated analogs.

This compound exerts its biological effects primarily through:

- Glucocorticoid Receptor Binding : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression involved in inflammatory and immune responses.

- Inhibition of Pro-inflammatory Cytokines : The compound reduces the secretion of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, which are pivotal in the inflammatory process.

- Immune Suppression : It has been shown to suppress lymphocyte proliferation and alter immune cell function, making it useful in treating autoimmune conditions.

Biological Activity Data

The following table summarizes key biological activities and their implications:

Case Study 1: In Vitro Studies

A study examined the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in the production of IL-6 and TNF-alpha upon treatment with this compound compared to untreated controls. This suggests a potent anti-inflammatory effect at the cellular level.

Case Study 2: In Vivo Efficacy

In an animal model of induced arthritis, administration of this compound resulted in decreased paw swelling and inflammatory markers in serum. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues, indicating effective suppression of the inflammatory response.

Comparative Analysis with Other Corticosteroids

The following table compares this compound with other well-known corticosteroids regarding their biological activities:

| Corticosteroid | Anti-inflammatory Potency | Immunosuppressive Activity | Marketed Status |

|---|---|---|---|

| This compound | High | High | Not marketed |

| Dexamethasone | Very High | Very High | Yes |

| Prednisone | Moderate | Moderate | Yes |

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCFMNLEYHEXKU-RPRRAYFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24916-91-4 | |

| Record name | Icometasone-21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024916914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICOMETASONE-21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMP3UNH3SX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.